![molecular formula C15H18N4O2 B2909785 3-[(3-acetylphenyl)amino]-6-tert-butyl-1,2,4-triazin-5(4H)-one CAS No. 534598-51-1](/img/structure/B2909785.png)
3-[(3-acetylphenyl)amino]-6-tert-butyl-1,2,4-triazin-5(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(3-acetylphenyl)amino]-6-tert-butyl-1,2,4-triazin-5(4H)-one is a chemical compound that belongs to the triazine family. It is a potent and selective inhibitor of the enzyme phosphodiesterase type 5 (PDE5), which is involved in the regulation of the cyclic guanosine monophosphate (cGMP) signaling pathway. This compound has been widely studied for its potential therapeutic applications in various diseases, including cardiovascular disorders, pulmonary hypertension, and erectile dysfunction.
Mécanisme D'action
The mechanism of action of 3-[(3-acetylphenyl)amino]-6-tert-butyl-1,2,4-triazin-5(4H)-one involves the inhibition of this compound, which is responsible for the breakdown of cGMP. By inhibiting this compound, this compound increases the levels of cGMP, which leads to vasodilation and relaxation of smooth muscle cells in the blood vessels and lungs. This, in turn, improves blood flow and reduces pulmonary arterial pressure, which is beneficial in the treatment of pulmonary hypertension.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are mainly related to its inhibitory effect on this compound. By increasing the levels of cGMP, this compound leads to vasodilation and relaxation of smooth muscle cells in the blood vessels and lungs. This, in turn, improves blood flow and reduces pulmonary arterial pressure, which is beneficial in the treatment of pulmonary hypertension.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-[(3-acetylphenyl)amino]-6-tert-butyl-1,2,4-triazin-5(4H)-one in lab experiments include its high potency and selectivity as a this compound inhibitor, which allows for precise control of the cGMP signaling pathway. However, the limitations of using this compound include its potential toxicity and the need for careful handling and storage.
Orientations Futures
There are several future directions for the research and development of 3-[(3-acetylphenyl)amino]-6-tert-butyl-1,2,4-triazin-5(4H)-one. These include:
1. Further optimization of the synthesis method to improve yield and purity of the compound.
2. Investigation of the potential therapeutic applications of this compound in other diseases, such as heart failure, stroke, and cancer.
3. Development of novel formulations and delivery systems for this compound to improve its pharmacokinetic and pharmacodynamic properties.
4. Study of the structure-activity relationship of this compound to identify new analogs with improved potency and selectivity.
5. Investigation of the potential side effects and toxicity of this compound in preclinical and clinical studies.
Méthodes De Synthèse
The synthesis of 3-[(3-acetylphenyl)amino]-6-tert-butyl-1,2,4-triazin-5(4H)-one involves the reaction of 3-acetylphenylhydrazine with tert-butyl isocyanate in the presence of a suitable catalyst. The resulting product is then purified by column chromatography to obtain the final compound in high yield and purity.
Applications De Recherche Scientifique
This compound has been extensively studied for its potential therapeutic applications in various diseases, including cardiovascular disorders, pulmonary hypertension, and erectile dysfunction. It has been shown to be a potent and selective inhibitor of 3-[(3-acetylphenyl)amino]-6-tert-butyl-1,2,4-triazin-5(4H)-one, which is involved in the regulation of the cGMP signaling pathway. By inhibiting this compound, this compound increases the levels of cGMP, which leads to vasodilation and relaxation of smooth muscle cells in the blood vessels and lungs. This, in turn, improves blood flow and reduces pulmonary arterial pressure, which is beneficial in the treatment of pulmonary hypertension.
Propriétés
IUPAC Name |
3-(3-acetylanilino)-6-tert-butyl-4H-1,2,4-triazin-5-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2/c1-9(20)10-6-5-7-11(8-10)16-14-17-13(21)12(18-19-14)15(2,3)4/h5-8H,1-4H3,(H2,16,17,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIVUJNCETIJVHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC2=NN=C(C(=O)N2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


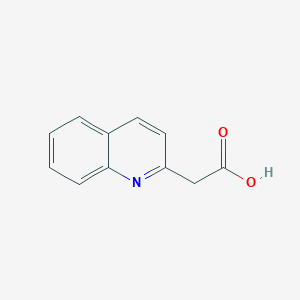
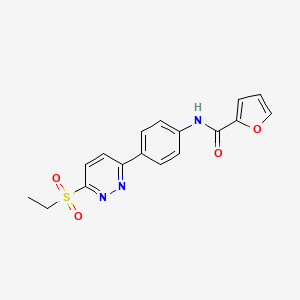
![N-[5-Cyclopropyl-2-(4,5-dimethyl-6-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]benzamide](/img/structure/B2909710.png)

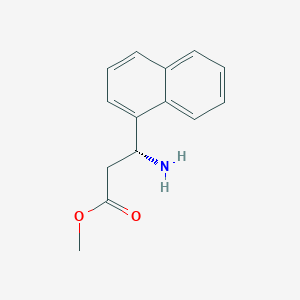
![N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide;hydrochloride](/img/structure/B2909715.png)
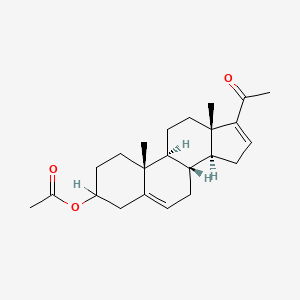
![[3-(2-Chloro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2909718.png)
![1-[6-(Dimethylamino)pyrimidin-4-yl]piperidin-3-ol](/img/structure/B2909719.png)
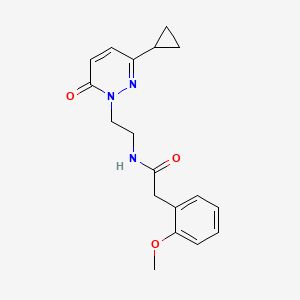
![N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)thiophene-2-carboxamide](/img/structure/B2909722.png)
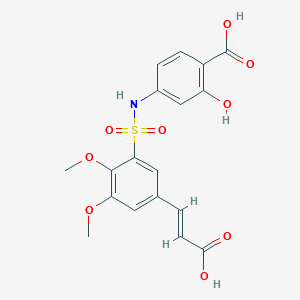
![L-Norvaline, N-[(2S)-6,8-difluoro-1,2,3,4-tetrahydro-2-naphthalenyl]-](/img/structure/B2909725.png)